molecular formula C13H11N3O B1215688 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile CAS No. 80047-23-0

1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile

Cat. No.: B1215688
CAS No.: 80047-23-0
M. Wt: 225.25 g/mol
InChI Key: QFXODFMMECIZAR-UHFFFAOYSA-N
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Description

1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile is a heterocyclic compound that belongs to the class of bipyridines. This compound is characterized by its unique structure, which includes two pyridine rings connected by a carbon-carbon bond, with additional functional groups such as methyl, oxo, and nitrile groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives under controlled conditions. For instance, the reaction may involve the use of a pyridine-3-carbonitrile derivative with a methylating agent in the presence of a base to introduce the methyl groups. Subsequent oxidation and cyclization steps are employed to form the bipyridine structure and introduce the oxo group.

Industrial Production Methods

In an industrial setting, the production of 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing catalysts and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as crystallization and chromatography, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity by binding to the active site or allosteric sites. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and gene expression. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Milrinone: 1,6-Dihydro-2-methyl-6-oxo-(3,4’-bipyridine)-5-carbonitrile, used as a cardiotonic agent.

    Pyridine Derivatives: Compounds with similar bipyridine structures but different functional groups, such as 2,2’-bipyridine and 4,4’-bipyridine.

Uniqueness

1,2-Dimethyl-6-oxo-1,6-dihydro-3,4’-bipyridine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methyl and nitrile groups, along with the oxo functionality, allows for versatile chemical modifications and a broad range of applications in various fields.

Properties

IUPAC Name

1,6-dimethyl-2-oxo-5-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-9-12(10-3-5-15-6-4-10)7-11(8-14)13(17)16(9)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXODFMMECIZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1C)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230049
Record name 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80047-23-0
Record name 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080047230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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